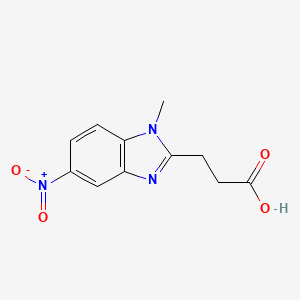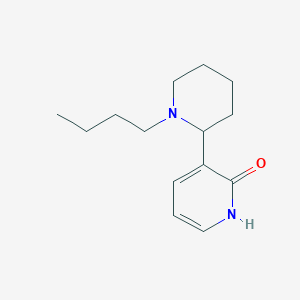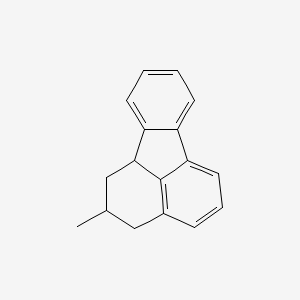
1,2,3,10b-Tetrahydro-2-methylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,10b-Tetrahydro-2-methylfluoranthene: is a chemical compound with the molecular formula C16H14 and a molecular weight of 206.2824 g/mol . It is an intermediate used in the synthesis of 2-Methylfluoranthene, which is known to be an environmental pollutant causing oxidative DNA damage in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,10b-Tetrahydro-2-methylfluoranthene involves the hydrogenation of fluoranthene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,10b-Tetrahydro-2-methylfluoranthene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluoranthene derivatives.
Reduction: Further reduction can lead to more saturated hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Fluoranthene derivatives with additional oxygen-containing functional groups.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or nitrated fluoranthene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,10b-Tetrahydro-2-methylfluoranthene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its role in oxidative DNA damage.
Medicine: Investigated for its potential use in drug development and as a reference substance for drug impurities.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2,3,10b-Tetrahydro-2-methylfluoranthene involves its interaction with biological molecules, leading to oxidative stress and DNA damage. The compound can generate reactive oxygen species (ROS) that interact with DNA, proteins, and lipids, causing cellular damage and potentially leading to mutagenesis and carcinogenesis .
Comparación Con Compuestos Similares
Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the tetrahydro and methyl groups.
2-Methylfluoranthene: A derivative of fluoranthene with a methyl group at the 2-position, known for its environmental impact.
Comparison: 1,2,3,10b-Tetrahydro-2-methylfluoranthene is unique due to its tetrahydro structure and the presence of a methyl group, which can influence its chemical reactivity and biological effects. Compared to fluoranthene, it is more saturated and may have different physical and chemical properties. Its role as an intermediate in the synthesis of 2-Methylfluoranthene highlights its importance in environmental studies and industrial applications .
Propiedades
Fórmula molecular |
C17H16 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-methyl-1,2,3,10b-tetrahydrofluoranthene |
InChI |
InChI=1S/C17H16/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-8,11,16H,9-10H2,1H3 |
Clave InChI |
HMXKXFJEPMFKRT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



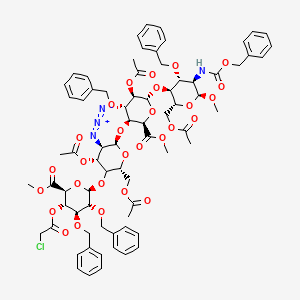
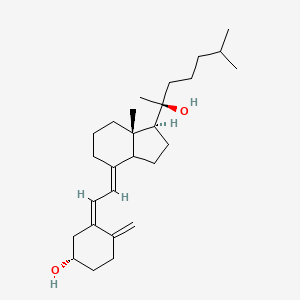
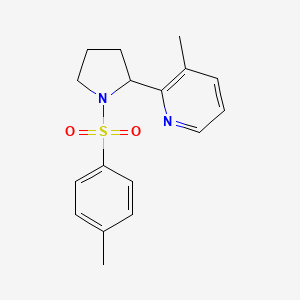
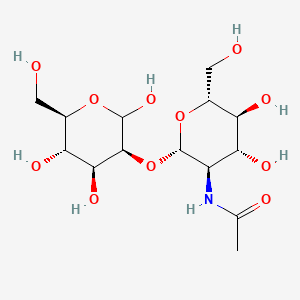
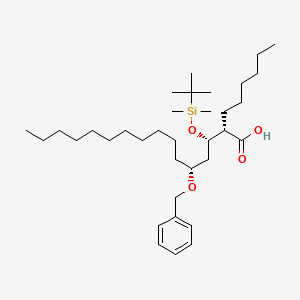
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)
